molecular formula C31H36Cl2N5O2PRu B1162223 4-(2-Aminoethyl)benzene-1,2-diol;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dichloride

4-(2-Aminoethyl)benzene-1,2-diol;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dichloride

Cat. No.: B1162223
M. Wt: 713.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2-Aminoethyl)benzene-1,2-diol;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dichloride” is a complex chemical entity that combines several functional groups and metal centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the synthesis of 4-(2-Aminoethyl)benzene-1,2-diol, which can be achieved through the reduction of 3,4-dihydroxyphenylacetaldehyde using sodium borohydride. The next step involves the coordination of 2-pyridin-2-ylpyridine to ruthenium(2+) in the presence of trimethylphosphane and dichloride ions. This coordination is usually carried out in an inert atmosphere to prevent oxidation and requires a solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The 4-(2-Aminoethyl)benzene-1,2-diol moiety can be oxidized to form quinones.

    Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state.

    Substitution: The trimethylphosphane ligand can be substituted with other phosphines or ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Ligand exchange reactions often require the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol moiety would yield quinones, while reduction of the ruthenium center could lead to different oxidation states of ruthenium complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions. Its unique coordination environment allows for selective activation of substrates.

Biology

In biological research, the compound can be used to study metal-ligand interactions and their effects on biological systems. It may also serve as a model compound for understanding the behavior of similar metal complexes in biological environments.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent due to its ability to interact with biological molecules. It can be explored for its anticancer and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties. Its coordination chemistry can be exploited to create advanced materials for electronic devices and sensors.

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with various substrates through its metal center and ligands. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The 4-(2-Aminoethyl)benzene-1,2-diol moiety can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: 4-(2-Aminoethyl)benzene-1,2-diol is structurally similar to dopamine, a neurotransmitter with significant biological activity.

    Ruthenium Complexes: Other ruthenium complexes with different ligands can be compared to understand the influence of ligand environment on the compound’s properties.

Uniqueness

This compound is unique due to its combination of a biologically relevant moiety (4-(2-Aminoethyl)benzene-1,2-diol) with a metal center (ruthenium) and specific ligands (2-pyridin-2-ylpyridine and trimethylphosphane). This unique combination allows for diverse applications in various fields, making it a versatile and valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C31H36Cl2N5O2PRu

Molecular Weight

713.6

SMILES

NCCC1=CC([O-])=C([O-])C=C1.CP(C)C.C2(C3=CC=CC=N3)=CC=CC=N2.C4(C5=CC=CC=N5)=CC=CC=N4.Cl.Cl.[Ru+2]

Synonyms

(bis(2,2’-Bipyridine-N,N’)trimethylphosphine)-(S)-(3,4-Dihydroxyphenyl)ethylamino ruthenium(2+) dichloride complex

Origin of Product

United States

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